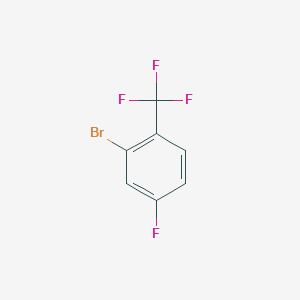

2-Bromo-4-fluorobenzotrifluoride

Overview

Description

It has the molecular formula C7H3BrF4 and a molecular weight of 243.00 g/mol . This compound is a colorless to almost colorless liquid with a boiling point of 161-162°C . It is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2-bromotrifluorotoluene followed by fluorination using potassium fluoride and potassium tetrafluorocobaltate in dimethyl sulfoxide (DMSO) under reflux conditions . Another method involves nitration of m-fluorobenzotrifluoride, followed by reduction and diazotization, and finally bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, with careful control of reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium fluoride in DMSO are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Major Products:

Substitution Reactions: Products include various substituted benzotrifluorides.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-4-fluorobenzotrifluoride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structure allows for enhanced reactivity, making it valuable in the development of antiviral and anticancer agents. For instance, research has shown that fluorinated compounds derived from this compound exhibit improved biological activity and specificity against target diseases .

Case Study: Antiviral Agents

A notable application is in the synthesis of antiviral drugs. The compound has been utilized to create derivatives that inhibit viral replication mechanisms. A study demonstrated that derivatives synthesized from this compound showed significant activity against influenza viruses, highlighting its potential in developing effective antiviral therapies .

Agrochemical Formulation

In agrochemicals, this compound contributes to the formulation of herbicides and pesticides. Its fluorinated structure enhances the stability and efficacy of these chemicals, leading to improved crop protection solutions.

Data Table: Agrochemical Applications

| Application Type | Specific Use | Benefits |

|---|---|---|

| Herbicides | Synthesis of selective herbicides | Increased efficacy and reduced environmental impact |

| Pesticides | Development of targeted pest control agents | Enhanced stability and effectiveness |

Material Science

The compound is also employed in material science for developing specialty materials such as polymers and coatings. The incorporation of fluorine into these materials improves their chemical stability and resistance to solvents.

Case Study: Specialty Coatings

Research has indicated that coatings formulated with this compound exhibit superior durability under harsh environmental conditions. These coatings are particularly useful in automotive and aerospace applications where material performance is critical .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard in various analytical methods. This aids researchers in accurately quantifying and identifying similar compounds within complex mixtures.

Data Table: Analytical Applications

| Analytical Method | Purpose | Benefits |

|---|---|---|

| Chromatography | Compound identification | Improved accuracy in quantification |

| Mass Spectrometry | Structural analysis | Enhanced specificity in detection |

Synthesis of Fluorinated Compounds

The compound plays a significant role in synthesizing other fluorinated compounds, which are essential for enhancing the properties of various materials. Its ability to undergo electrophilic substitution reactions makes it a valuable building block in organic synthesis.

Case Study: Synthesis Pathways

A study explored different synthetic pathways using this compound as a precursor for creating novel fluorinated intermediates. The results demonstrated high yields and selectivity, indicating its potential for industrial applications .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzotrifluoride is primarily related to its role as an intermediate in chemical reactions. It acts as a precursor that undergoes various transformations to form more complex molecules. The presence of bromine and fluorine atoms makes it reactive towards nucleophiles and electrophiles, facilitating a wide range of chemical reactions .

Comparison with Similar Compounds

- 2-Bromo-5-fluorobenzotrifluoride

- 4-Bromobenzotrifluoride

- 3-Fluorobenzotrifluoride

- 4-Fluorobenzotrifluoride

Comparison: 2-Bromo-4-fluorobenzotrifluoride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of complex organic molecules .

Biological Activity

2-Bromo-4-fluorobenzotrifluoride is an organic compound characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position of a benzene ring, which also contains three trifluoromethyl groups. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of various pharmaceuticals.

The molecular formula of this compound is C7H3BrF4, and its structural characteristics can influence its reactivity and biological properties. The presence of halogen atoms, particularly bromine and fluorine, can enhance the compound's lipophilicity and reactivity, making it a valuable candidate for further pharmacological studies.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit notable biological properties. The presence of halogens typically contributes to enhanced antimicrobial and antifungal activities.

Research indicates that halogenated compounds can interact with biological systems through various mechanisms, including:

- Enzyme Inhibition : Halogenated compounds may inhibit enzymes by binding to active sites or altering enzyme conformation.

- Membrane Disruption : The lipophilic nature of such compounds can disrupt cellular membranes, leading to cell lysis.

- DNA Interaction : Some halogenated compounds can intercalate into DNA, potentially leading to mutagenic effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study on structurally similar halogenated benzene derivatives indicated that such compounds often possess antimicrobial properties. For instance, the introduction of bromine has been shown to enhance the antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar properties .

- Synthesis and Biological Evaluation : Research involving the synthesis of derivatives from this compound has demonstrated its utility as a building block for creating biologically active molecules. For example, derivatives synthesized from this compound have been evaluated for their activity against cancer cell lines, showing promising results in preliminary screenings .

- Fluorinated Compounds in Drug Design : The incorporation of fluorine into drug candidates is well-known to affect their pharmacokinetic properties positively. A review highlighted that fluorinated compounds often show improved metabolic stability and bioavailability . This suggests that derivatives of this compound could be optimized for better therapeutic profiles.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential biological activities of related halogenated compounds:

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| This compound | Bromine at position 2, Fluorine at position 4 | Potential antimicrobial activity |

| 3-Bromo-5-fluorobenzotrifluoride | Bromine at position 3 | Enhanced antibacterial properties |

| 2-Chloro-5-fluorobenzotrifluoride | Chlorine instead of bromine | Variability in antifungal activity |

Q & A

Basic Research Questions

Q. Q1. What are the key synthetic routes for preparing 2-bromo-4-fluorobenzotrifluoride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation or cross-coupling reactions. For example, direct bromination of 4-fluorobenzotrifluoride using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C can yield the product, but regioselectivity must be validated via NMR and GC-MS due to potential dihalogenation byproducts . Alternative methods like Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 4-fluorophenylboronic acid) may require palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux . Optimizing stoichiometry, temperature, and inert gas purging (N₂/Ar) is critical to suppress side reactions.

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR: Analyze , , and NMR spectra to verify substitution patterns. For instance, NMR should show a singlet for the CF₃ group (~-60 ppm) and a doublet for the para-fluorine (~-110 ppm) .

- XRD: Use single-crystal X-ray diffraction (e.g., via WinGX or ORTEP-III software) to resolve bond angles and distances, particularly for Br/F spatial arrangements .

- Mass Spectrometry: High-resolution MS (HRMS) can confirm molecular weight (theoretical: ~243.0 g/mol) and isotopic patterns (e.g., ratio) .

Q. Q3. What are the recommended storage and handling protocols for this compound to ensure stability?

Methodological Answer: Store under inert conditions (argon) at –20°C in amber glass vials to prevent photodegradation. Moisture-sensitive reactions require anhydrous solvents (e.g., molecular sieves for THF). Handle in a fume hood with PPE (nitrile gloves, goggles) due to toxicity risks from bromine and fluorinated byproducts .

Advanced Research Questions

Q. Q4. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density maps to identify reactive sites. For example, the bromine atom’s electron-withdrawing effect directs electrophiles to the ortho position relative to the CF₃ group. Validate predictions experimentally via competitive reactions with nitration (HNO₃/H₂SO₄) or sulfonation reagents .

Q. Q5. How should researchers resolve conflicting spectral data (e.g., unexpected 1H^1\text{H}1H NMR splitting) for derivatives of this compound?

Methodological Answer:

- Variable Temperature NMR: Conduct experiments at –40°C to 80°C to detect dynamic effects (e.g., hindered rotation around the C-Br bond).

- 2D NMR: Use HSQC and HMBC to correlate ambiguous peaks with adjacent nuclei.

- Isotopic Labeling: Synthesize -labeled analogs to trace coupling patterns .

Q. Q6. What strategies mitigate toxicity and environmental risks when scaling up reactions involving this compound?

Methodological Answer:

- In Silico Toxicity Screening: Use tools like ADMET Predictor™ to assess mutagenicity (Ames test) and bioaccumulation potential.

- Waste Management: Neutralize brominated waste with NaHCO₃ before disposal.

- Green Chemistry: Substitute hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-immiscible ionic liquids .

Q. Q7. How can crystallographic challenges (e.g., poor diffraction) for halogen-rich analogs be addressed?

Methodological Answer:

- Crystal Engineering: Co-crystallize with triphenylphosphine oxide to improve lattice packing.

- Low-Temperature Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to enhance resolution for heavy atoms (Br, F) .

Q. Q8. What advanced applications exist for this compound in materials science or medicinal chemistry?

Methodological Answer:

- OLEDs: Incorporate into fluorinated π-conjugated polymers for enhanced electron mobility.

- Pharmaceutical Intermediates: Serve as a precursor for kinase inhibitors via Buchwald-Hartwig amination .

Properties

IUPAC Name |

2-bromo-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBGYSIEJHXPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370568 | |

| Record name | 2-Bromo-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-21-9 | |

| Record name | 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.